
Cabazitaxel
Overview
Description
Cabazitaxel is a second-generation taxane-class chemotherapeutic agent approved for metastatic castration-resistant prostate cancer (mCRPC) after disease progression on docetaxel . Structurally, it differs from docetaxel by replacing two hydroxyl groups with methoxy groups, enhancing its ability to evade drug resistance mediated by P-glycoprotein efflux pumps . This compound stabilizes microtubules, disrupting mitosis and inducing apoptosis in cancer cells . Its clinical efficacy, particularly in taxane-resistant settings, has been validated in both preclinical and real-world studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cabazitaxel is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree. The synthesis involves multiple steps, including esterification, protection and deprotection of functional groups, and selective oxidation . The key steps include:
Esterification: The hydroxyl groups of 10-deacetylbaccatin III are esterified with appropriate acids.
Protection and Deprotection: Functional groups are protected and deprotected to ensure selective reactions at desired positions.
Selective Oxidation: Specific hydroxyl groups are oxidized to ketones or aldehydes.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes:
Bulk Esterification: Large-scale esterification using industrial-grade reagents.
Automated Protection and Deprotection: Use of automated systems for protecting and deprotecting functional groups.
High-Throughput Oxidation: Employing high-throughput systems for selective oxidation to ensure consistency and efficiency
Chemical Reactions Analysis
Types of Reactions: Cabazitaxel undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Substitution of functional groups with other groups to modify its chemical properties
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research or therapeutic applications .
Scientific Research Applications
Cabazitaxel is a taxane derivative used in cancer chemotherapy . It is particularly effective in treating castration-resistant prostate cancer (CRPC) and has shown promise in other cancers .
Scientific Research Applications
Castration-Resistant Prostate Cancer (CRPC):
- This compound is approved by the FDA and EMEA for treating metastatic CRPC after docetaxel-based chemotherapy failure . It has demonstrated the ability to overcome drug resistance, making it a valuable option for patients who no longer respond to initial treatments .
- Mechanism of Action: this compound suppresses cell viability and proliferation and promotes apoptosis in CRPC cells . It upregulates the expression of Bax and cleaved caspase 3 while downregulating Bcl-2 expression . this compound also suppresses the PI3K/AKT pathway activation, reducing the ratio of p-PI3K/PI3K to p-AKT/AKT .
- Combination Therapy: this compound enhances the effects of radiation (IR) on suppressing survival and promoting apoptosis in CRPC cells . This combination further promotes cell apoptosis and modulates the expression of apoptosis-related factors .
Glioma Treatment:
- This compound operates as an apoptosis-inducing agent against glioma cells, with strong effects on migration and invasive growth . It disrupts cytoskeletal F-actin fibers and induces apoptotic cell death in gliomas .
- Selectivity: this compound is highly toxic to various human glioma cells at nanomolar concentrations, while primary astrocytes and neurons are not affected . This selectivity suggests that this compound's application can prevent glioma growth and induce enhanced tumor cell death compared to non-tumoral areas .
- Anti-Angiogenic Effects: this compound treatment reduces tumor-induced angiogenesis, without affecting normal brain and endothelial cells .
Other Cancers:
- Non-Small Cell Lung Cancer (NSCLC) and Breast Cancer: Vinorelbine, a semi-synthetic analog, is used to treat NSCLC and breast cancer .
- Urothelial Cancer: VFN, a fluorinated VA derivative, is licensed in Europe for treating advanced or metastatic transitional cell carcinoma of the urothelial tract .
Research Findings
- This compound can restore the efficacy of chemotherapy by overcoming drug resistance .
- This compound suppresses cell growth and enhances the anti-tumor properties .
- This compound inhibits tumor migration at nanomolar concentrations .
Safety and Efficacy
- Clinical trials are essential to prove the safety and therapeutic effectiveness of phytocompounds like this compound .
- Data regarding SAR analysis and mechanism of activity are key factors in determining safety and effectiveness in laboratory research, accelerating the transition to clinical trials .
- A study was designed to test a biweekly administration of this compound at 16 mg/m2 plus G-CSF in patients 65 years or older with metastatic CRPC for whom the standard regimen is unsuitable .
Mechanism of Action
Cabazitaxel exerts its effects by binding to and stabilizing tubulin, a protein that is a key component of microtubules. This stabilization prevents the depolymerization of microtubules, which is essential for cell division. As a result, this compound induces cell cycle arrest in the G2/M phase and inhibits tumor cell proliferation . Unlike other taxane compounds, this compound has a low affinity for the P-glycoprotein efflux pump, allowing it to be effective against multidrug-resistant tumors .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparison with Similar Taxanes
Structural Modifications
- Docetaxel vs. Cabazitaxel : The substitution of hydroxyl groups with methoxy groups at C-7 and C-10 positions reduces this compound’s affinity for P-glycoprotein, a key resistance mechanism in taxane-refractory tumors .
- Paclitaxel Analogues : this compound retains the core taxane structure but demonstrates superior blood-brain barrier penetration compared to paclitaxel, with brain-to-blood exposure ratios of 1.6–2.9 in preclinical models .
Pharmacokinetic Profile
- Metabolism : this compound is primarily metabolized by hepatic CYP3A4, similar to docetaxel. However, co-administration with CYP3A4 inducers (e.g., mitotane) may reduce its efficacy due to accelerated clearance .
- Stability : this compound solutions remain chemically stable for up to 28 days in 0.9% NaCl or dextrose 5% at concentrations of 0.1–0.26 mg/mL, facilitating clinical use .
Efficacy Comparison in Prostate Cancer
Preclinical Data
- Cell Line Studies: this compound exhibits nanomolar potency in prostate cancer cells, with IC50 values of 0.2–1.6 nM in DU-145, 22Rv1, and PC3 cell lines, outperforming docetaxel in taxane-resistant models .
- Synergistic Combinations : Co-administration with FABP5 inhibitors (e.g., SBFI-102) enhances cytotoxicity, achieving synergistic effects (combination index <1) across prostate cancer cell lines .
Clinical Trials
- TROPIC Trial : In mCRPC, this compound + prednisone improved median overall survival (OS) versus mitoxantrone + prednisone (15.1 vs. 12.7 months; HR: 0.70, p <0.0001) .
- Real-World Data : A 2025 study comparing this compound with 177Lu-PSMA radiopharmaceutical therapy in mCRPC found comparable progression-free survival (PFS) and OS, though this compound showed higher rates of stable disease (32% vs. 14.6%) in earlier-line settings .
Efficacy in Non-Prostate Cancers
Glioma
- Anti-Metastatic Effects : this compound (5–10 nM) reduces glioma cell migration by 50–70% in scratch assays and induces tumor-selective apoptosis without neurotoxicity .
- Anti-Angiogenic Activity : At 5 nM, it decreases vascularization in peritumoral brain regions, reducing vessel junctions and branches by 40–60% .
Head and Neck Squamous Cell Carcinoma (SCCHN)
- Phase II Trial : this compound demonstrated a stable disease rate of 32% at 9 weeks versus 14.6% for methotrexate, though median PFS (1.9 months) and OS (5 months) were comparable .
Toxicity Profile Comparison
Hematologic Toxicity
- Neutropenia : Grade 3–4 neutropenia occurs in 82–94% of this compound-treated patients, higher than docetaxel (∼75%) and mitoxantrone (88%) .
- Febrile Neutropenia : Reported in 8–10% of this compound recipients, necessitating prophylactic granulocyte colony-stimulating factor (G-CSF) .
Non-Hematologic Toxicity
- Neuropathy : Peripheral neuropathy occurs in 10–15% of patients, less frequent than with paclitaxel (∼30%) .
- Discontinuation Rates : In real-world studies, 20–30% of patients discontinue this compound due to adverse events (AEs), primarily fatigue and diarrhea .
Resistance Mechanisms and Novel Analogues
Overcoming Resistance
- P-glycoprotein Independence : this compound’s methoxy groups minimize efflux, retaining activity in docetaxel-resistant tumors .
- Combination with Immunotherapy: Sequential this compound followed by PD-L1 blockade enhances antitumor efficacy in preclinical models, reducing tumor growth by 60–80% .
Structural Analogues
- C-3′ Modifications : Replacing the 3-phenyl group with isopropenyl or ethyl maintains or enhances microtubule-stabilizing activity .
- Seco Analogues : Isobutyl-substituted seco analogues retain 25% of docetaxel’s potency, while phenyl-substituted variants lose >99% activity .
Tables
Table 1: Key Efficacy Metrics in mCRPC
Parameter | This compound + Prednisone | Mitoxantrone + Prednisone |
---|---|---|
Median OS (months) | 15.1 | 12.7 |
Median PFS (months) | 2.8 | 1.4 |
PSA Response Rate (%) | 39.2 | 17.8 |
Grade 3–4 Neutropenia (%) | 82 | 58 |
Table 2: Stability of this compound Solutions
Storage Condition | Remaining Concentration (%) at Day 28 |
---|---|
0.9% NaCl (0.1 mg/mL) | 98.5 |
Dextrose 5% (0.26 mg/mL) | 97.2 |
Table 3: Comparison with 177Lu-PSMA in mCRPC
Parameter | This compound | 177Lu-PSMA |
---|---|---|
Median PFS (months) | 4.1 | 4.3 |
Median OS (months) | 12.2 | 13.5 |
Stable Disease Rate (%) | 32 | 28 |
Source: FRAMCAP Study
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating cabazitaxel’s efficacy in metastatic castration-resistant prostate cancer (mCRPC)?
- Methodological Answer :
- Use randomized controlled trials (RCTs) comparing this compound with androgen-signaling-targeted inhibitors (e.g., abiraterone, enzalutamide) in patients with prior docetaxel exposure. Key endpoints include imaging-based progression-free survival (PFS), overall survival (OS), and prostate-specific antigen (PSA) response rates.
- Incorporate stratification factors such as prior therapy duration, baseline hemoglobin, and lactate dehydrogenase (LDH) levels to account for prognostic variability .
- Ensure standardized dosing (e.g., 25 mg/m² every 3 weeks) with granulocyte colony-stimulating factor (G-CSF) support to mitigate neutropenia risks .
Q. How can pharmacokinetic (PK) variability in this compound be addressed in patients with hepatic impairment?
- Methodological Answer :
- Conduct phase I dose-escalation studies to assess PK parameters (e.g., AUC, C~max~) in patients with varying hepatic function (Child-Pugh classifications).
- Exclude patients with aberrant PK behaviors (e.g., very low C~max~) from statistical analyses to avoid skewing results. Dose adjustments (e.g., 10 mg/m²) may be required for moderate hepatic impairment .
Q. What physicochemical stability data are essential for preparing this compound solutions in clinical settings?
- Methodological Answer :
- Validate stability under storage conditions (e.g., 25°C or 2–8°C) using high-performance liquid chromatography (HPLC) to detect degradation products.
- Confirm that diluted solutions (0.1–0.26 mg/mL in 0.9% NaCl or D5W) remain stable for 28 days, allowing pre-mixing for infusion .
Advanced Research Questions
Q. How do predictive biomarkers influence this compound treatment outcomes in mCRPC?
- Methodological Answer :
- Perform multivariate logistic regression analyses on retrospective cohorts to identify biomarkers (e.g., baseline LDH, De Ritis ratio [AST/ALT], performance status) associated with OS.
- Validate findings through post hoc analyses of phase III trials (e.g., TROPIC, PROSELICA) to ensure generalizability .
Q. What methodologies resolve contradictions between real-world effectiveness and clinical trial outcomes for this compound?
- Methodological Answer :
- Conduct post-marketing surveillance studies with large, heterogeneous cohorts (e.g., nationwide registries) to capture real-world discontinuation rates and adverse events.
- Compare these data with RCTs using propensity score matching to adjust for confounding variables (e.g., age, comorbidities) .
Q. How can synergistic effects between this compound and novel inhibitors (e.g., FABP5 inhibitors) be systematically evaluated?
- Methodological Answer :
- Use in vitro cytotoxicity assays (e.g., IC~50~ determination in PC3, DU-145, and 22Rv1 cell lines) to identify synergistic combinations.
- Calculate combination index (CI) values via the Chou-Talalay method, where CI < 1 indicates synergy. Validate findings in xenograft models before phase Ib clinical trials .
Q. What statistical approaches optimize the timing of this compound introduction in sequential mCRPC therapy?
- Methodological Answer :
- Apply Kaplan-Meier analysis and Cox proportional hazards models to retrospective data, stratifying patients by treatment sequence (e.g., docetaxel → abiraterone → this compound).
- Define "optimal timing" using median PFS thresholds (e.g., ≥3 cycles) and adjust for baseline albumin and alkaline phosphatase levels .
Properties
Key on ui mechanism of action |
Microtubules are cytoskeletal polymers that regulate cell shape, vesicle transport, cell signalling, and cell division. They are made up of alpha-tubulin and beta-tubulin heterodimers. Microtubules extend toward the mitotic spindle during mitosis to allow the separation and distribution of chromosomes during cell division. Cabazitaxel binds to the N-terminal amino acids of the beta-tubulin subunit and promotes microtubule polymerization while simultaneously inhibiting disassembly: this results in the stabilization of microtubules, preventing microtubule cell division. Cabazitaxel ultimately blocks mitotic and interphase cellular functions and tumour proliferation. |
---|---|
CAS No. |
183133-96-2 |
Molecular Formula |
C45H57NO14 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
[(1S,3R,4S,9S,10S,12R)-4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28?,29-,30?,32?,33?,34+,35-,37?,43+,44-,45+/m0/s1 |
InChI Key |
BMQGVNUXMIRLCK-RBHPMPBISA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Appearance |
white solid powder |
Key on ui other cas no. |
183133-96-2 |
physical_description |
Solid |
Pictograms |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XRP6258; XRP-6258; XRP 6258; TXD 258; TXD-258; TXD258; RPR116258A; axoid XRP6258; dimethoxydocetaxel US brand name: Jevtana. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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